molecular formula C5H12ClNO B8713803 Methyl butyrimidate hydrochloride CAS No. 57583-92-3

Methyl butyrimidate hydrochloride

Cat. No.: B8713803
CAS No.: 57583-92-3
M. Wt: 137.61 g/mol
InChI Key: JVQYUNBOIKCLKQ-UHFFFAOYSA-N
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Description

Methyl butyrimidate hydrochloride is an imidate ester derivative characterized by a butyryl group (C₄H₇) linked to an imidate moiety, with a methyl ester and hydrochloride salt. These compounds are typically used as intermediates in organic synthesis, particularly in amidination reactions for modifying proteins or peptides . Imidate esters like methyl butyrimidate are reactive toward nucleophiles (e.g., amines), enabling the formation of amidines, which are valuable in bioconjugation and drug development .

Properties

CAS No.

57583-92-3

Molecular Formula

C5H12ClNO

Molecular Weight

137.61 g/mol

IUPAC Name

methyl butanimidate;hydrochloride

InChI

InChI=1S/C5H11NO.ClH/c1-3-4-5(6)7-2;/h6H,3-4H2,1-2H3;1H

InChI Key

JVQYUNBOIKCLKQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=N)OC.Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares methyl butyrimidate hydrochloride with its closest analogs:

Property Ethyl Butyrimidate HCl Methyl Isobutyrimidate HCl Butyramidine HCl
CAS Number 2208-08-4 39739-60-1 3020-81-3
Molecular Formula C₆H₁₄ClNO C₅H₁₂ClNO C₄H₁₁ClN₂
Molecular Weight 151.63 g/mol 137.61 g/mol 122.60 g/mol
Melting Point 74–79°C Not reported Not reported
Storage Conditions –20°C (inert atmosphere) Not explicitly stated Room temperature
Functional Group Imidate ester (ethyl) Imidate ester (methyl, branched) Amidine
Hazard Statements H302, H315, H319, H335 H302, H315, H319, H335 Not explicitly stated
Key Observations:
  • Ethyl vs. Methyl Esters : Ethyl butyrimidate has a higher molecular weight (151.63 vs. 137.61 g/mol) due to the ethyl group, which may influence lipophilicity and solubility in organic solvents .
  • Butyramidine HCl : As an amidine (C(NH₂)₂⁺), it lacks the reactive imidate ester group, making it more stable but less versatile in nucleophilic reactions compared to imidates .
Methyl/Isobutyrimidate and Ethyl Butyrimidate

These imidate esters are primarily used in bioconjugation and protein modification . For example:

  • δ-Mercapto-butyrimidate (a thiolated analog) is employed in PEGylation of hemoglobin to create blood substitutes, leveraging the imidate’s reactivity with amines to form stable thioether bonds .
  • Ethyl butyrimidate’s higher lipophilicity may make it preferable for reactions requiring organic-phase conditions, whereas methyl esters are more polar .
Butyramidine HCl

As an amidine, it serves as a pharmacophore or building block in drug synthesis. Amidines are known for their ability to interact with biological targets (e.g., enzymes, receptors) through hydrogen bonding and electrostatic interactions .

Market and Availability

  • Ethyl Butyrimidate HCl : Marketed by suppliers like HBCChem, with a melting point of 74–79°C and applications in specialty chemical synthesis .
  • Methyl Isobutyrimidate HCl : Available from chemical suppliers (e.g., MFCD03844704), though pricing and availability details require institutional access .

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